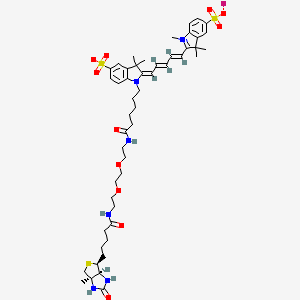
Sulfo-Cy5-PEG3-biotin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfo-Cy5-PEG3-biotin: is a water-soluble reagent that combines the far-red fluorescent dye sulfo-Cyanine5, a polyethylene glycol (PEG3) linker, and biotin. This compound is widely used in various scientific applications, particularly in the fields of biochemistry and molecular biology. The sulfo-Cyanine5 dye is known for its far-red fluorescence, which is valuable for imaging techniques due to its low background autofluorescence. The PEG3 linker provides flexibility and water solubility, while the biotin moiety allows for high-affinity binding to avidin, streptavidin, and neutravidin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sulfo-Cy5-PEG3-biotin involves several steps:
Synthesis of Sulfo-Cyanine5 Dye: The sulfo-Cyanine5 dye is synthesized through a series of organic reactions, including condensation and cyclization reactions, to form the cyanine dye structure.
Attachment of PEG3 Linker: The PEG3 linker is attached to the sulfo-Cyanine5 dye through a nucleophilic substitution reaction, where the PEG3 moiety reacts with a reactive group on the dye.
Conjugation with Biotin: The final step involves the conjugation of the PEG3-linked sulfo-Cyanine5 dye with biotin.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Quality control measures, such as NMR and HPLC-MS, are employed to verify the structure and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Sulfo-Cy5-PEG3-biotin can undergo various chemical reactions, including:
Oxidation and Reduction: The sulfo-Cyanine5 dye can undergo redox reactions, which may affect its fluorescence properties.
Substitution Reactions: The PEG3 linker can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Conjugation Reactions: The biotin moiety can form strong non-covalent bonds with avidin, streptavidin, and neutravidin.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or dithiothreitol are often employed.
Substitution: Nucleophiles such as amines or thiols can react with the PEG3 linker under mild conditions.
Major Products:
Oxidation and Reduction Products: These reactions can lead to changes in the fluorescence properties of the sulfo-Cyanine5 dye.
Substitution Products: Functionalized derivatives of this compound with additional reactive groups.
Conjugation Products: Complexes formed with avidin, streptavidin, or neutravidin.
Applications De Recherche Scientifique
Sulfo-Cy5-PEG3-biotin has a wide range of applications in scientific research:
Imaging: Used for labeling biomolecules in techniques such as Western blotting, immunoassays, cytochemistry, histochemistry, and flow cytometry.
Affinity Measurements: Employed in measuring the affinity and dissociation constants of biotin-binding proteins like avidin and streptavidin.
Sensors: Utilized in the development of streptavidin-based sensors for detecting biotinylated molecules.
Bioconjugation: Facilitates the conjugation of biotinylated molecules to various targets, enhancing their detection and analysis.
Mécanisme D'action
The mechanism of action of Sulfo-Cy5-PEG3-biotin involves several key components:
Comparaison Avec Des Composés Similaires
Sulfo-Cy3-PEG3-biotin: Similar to Sulfo-Cy5-PEG3-biotin but with a sulfo-Cyanine3 dye, which emits in the green region of the spectrum.
Sulfo-Cy7-PEG3-biotin: Contains a sulfo-Cyanine7 dye, emitting in the near-infrared region.
Sulfo-Cy5-maleimide: A derivative of sulfo-Cyanine5 with a maleimide group for conjugation to thiol groups.
Uniqueness: this compound is unique due to its combination of far-red fluorescence, high-affinity biotin binding, and flexible PEG3 linker. This makes it particularly valuable for multicolor imaging and applications requiring strong biotin-avidin interactions .
Propriétés
Formule moléculaire |
C49H67KN6O11S3 |
|---|---|
Poids moléculaire |
1051.4 g/mol |
Nom IUPAC |
potassium;(2E)-1-[6-[2-[2-[2-[5-[(3aR,6S,6aS)-3a-methyl-2-oxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoylamino]ethoxy]ethoxy]ethylamino]-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate |
InChI |
InChI=1S/C49H68N6O11S3.K/c1-47(2)36-31-34(68(59,60)61)20-22-38(36)54(6)41(47)16-9-7-10-17-42-48(3,4)37-32-35(69(62,63)64)21-23-39(37)55(42)26-14-8-11-18-43(56)50-24-27-65-29-30-66-28-25-51-44(57)19-13-12-15-40-45-49(5,33-67-40)53-46(58)52-45;/h7,9-10,16-17,20-23,31-32,40,45H,8,11-15,18-19,24-30,33H2,1-6H3,(H5-,50,51,52,53,56,57,58,59,60,61,62,63,64);/q;+1/p-1/t40-,45+,49-;/m0./s1 |
Clé InChI |
NKRGECYUPRVPEE-NRSOTYDJSA-M |
SMILES isomérique |
C[C@]12CS[C@H]([C@H]1NC(=O)N2)CCCCC(=O)NCCOCCOCCNC(=O)CCCCCN\3C4=C(C=C(C=C4)S(=O)(=O)[O-])C(/C3=C\C=C\C=C\C5=[N+](C6=C(C5(C)C)C=C(C=C6)S(=O)(=O)[O-])C)(C)C.[K+] |
SMILES canonique |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCOCCOCCNC(=O)CCCCC5C6C(CS5)(NC(=O)N6)C)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


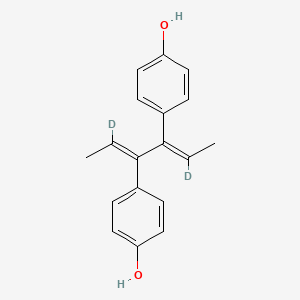


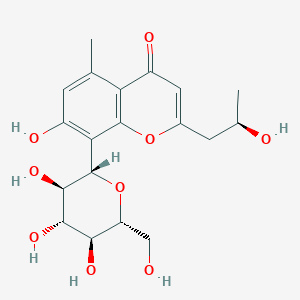



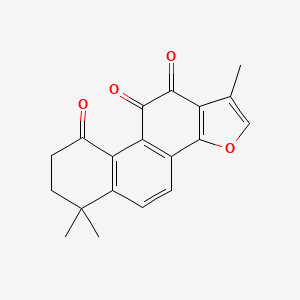
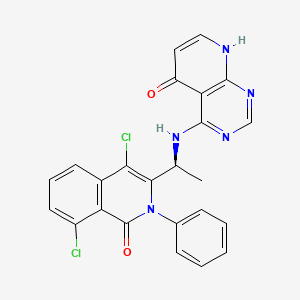
![4-[(E)-1-hydroxy-3-(3-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B12380236.png)
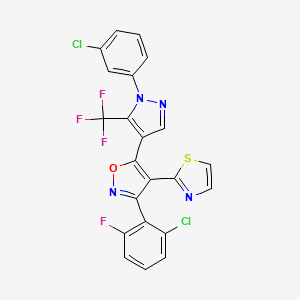
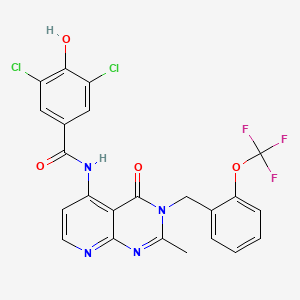
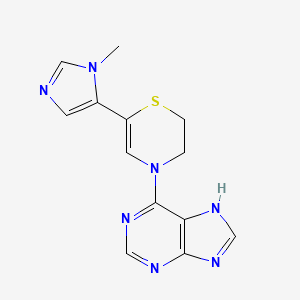
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-3-phenyl-2-(tetradecanoylamino)propanoyl]amino]propanoyl]amino]pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanediamide](/img/structure/B12380253.png)
